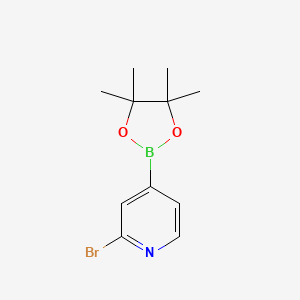
2-溴-4-(4,4,5,5-四甲基-1,3,2-二氧硼烷-2-基)吡啶
描述
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C6H12BBrO2 . It is also known by other synonyms such as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound involves the reaction of a pyridine derivative with a boronic acid pinacol ester. The bromine atom is introduced during this process. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a boron-containing group. The tetramethylboron moiety contributes to its unique properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including cross-coupling reactions, Suzuki-Miyaura coupling, and other transformations involving boron-containing compounds. Its reactivity is valuable in organic synthesis and medicinal chemistry .
科学研究应用
1. 作为组合化学中的双功能构件
2-溴-4-(4,4,5,5-四甲基-1,3,2-二氧硼烷-2-基)吡啶的结构分析揭示了其作为组合化学中双功能构件的潜力。该化合物与它的区域异构体相比表现出不同的结构特征,影响了它的化学反应性和稳定性。这使其成为创建多样化学库的宝贵组成部分 (Sopková-de Oliveira Santos 等,2003)。
2. 在合成和结构分析中
该化合物已被用于硼酸酯中间体的合成中,其结构已通过各种光谱方法和 X 射线衍射得到证实。这些化合物使用密度泛函理论 (DFT) 进一步分析,以研究它们的分子静电势和前沿分子轨道,揭示重要的物理化学性质 (Huang 等,2021)。
3. 在增强亮度发射调谐纳米粒子中
该化合物已用于合成具有增强亮度和发射调谐特性的纳米粒子。这些纳米粒子表现出高量子产率,并且可以调谐到更长的波长,表明在生物成像和光子学等领域具有潜在应用 (Fischer 等,2013)。
4. 在催化对映选择性过程中
它已被用于催化对映选择性过程中,特别是在苯甲醛肟的硼烷还原中。该应用突出了它在合成手性化合物中的作用,这在药物和化学研究中具有重要意义 (Huang 等,2011)。
5. 在发光聚合物的合成中
该化合物有助于合成具有发光特性的芴共聚物。这些聚合物由于其独特的发光特性而显示出在光电器件中应用的潜力 (Cheon 等,2005)。
作用机制
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
Based on its structural similarity to other boronic esters, it is likely to participate in borylation reactions . In these reactions, the boron atom in the compound can form a covalent bond with a carbon atom in another molecule, typically at a benzylic or aromatic position .
Biochemical Pathways
Boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond-forming reaction, which are crucial in the synthesis of various organic compounds .
Result of Action
As a boronic ester, it is likely to be involved in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that exposure to heat or light might affect its stability. Furthermore, the compound’s reactivity in chemical reactions (such as borylation or Suzuki-Miyaura cross-coupling) can be influenced by the presence of catalysts, the pH of the environment, and the temperature of the reaction .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of boronic acids with halides, leading to the formation of biaryl compounds. The interaction between 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and palladium catalysts is crucial for the efficiency of these reactions, as it enhances the reactivity and selectivity of the coupling process .
Cellular Effects
The effects of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are not extensively documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may influence cell function indirectly. By enabling the synthesis of compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism, 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine indirectly impacts cellular processes .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through its interaction with palladium catalysts. The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is essential for the efficiency of Suzuki-Miyaura cross-coupling reactions, as it ensures the selective formation of biaryl compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can be affected by prolonged exposure to moisture and air. Over time, the compound may degrade, leading to a decrease in its efficiency in cross-coupling reactions. Long-term studies on the effects of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular function are limited, but its role in facilitating the synthesis of biologically active molecules suggests potential long-term impacts .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of this compound at various dosages is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
The involvement of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in metabolic pathways is primarily related to its role in facilitating the synthesis of biologically active molecules. The compound interacts with palladium catalysts to enable the formation of carbon-carbon bonds, which are essential for the synthesis of various metabolites. The specific enzymes and cofactors involved in these reactions are dependent on the nature of the substrates and the desired products .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues are not well-documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may be transported and distributed in a manner similar to other small organic molecules. The compound may interact with transporters or binding proteins that influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not extensively studied. Its role in facilitating biochemical reactions suggests that it may be localized in specific cellular compartments where these reactions occur. The compound may be directed to these compartments through targeting signals or post-translational modifications that influence its activity and function .
属性
IUPAC Name |
2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVRUHXWNFMWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476680 | |
| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-82-6 | |
| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


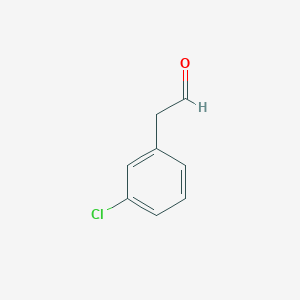
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)

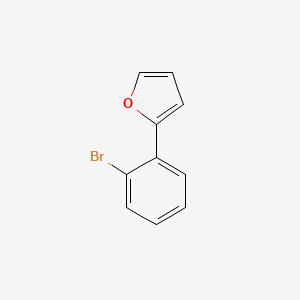
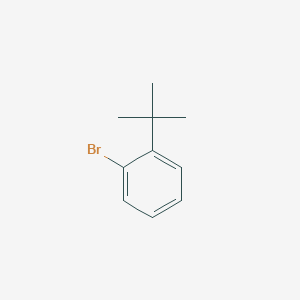
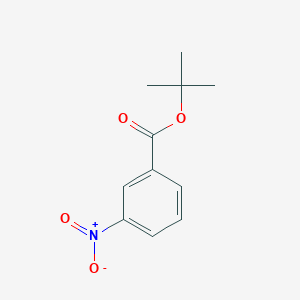
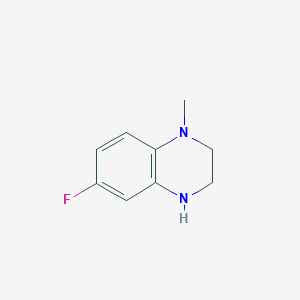
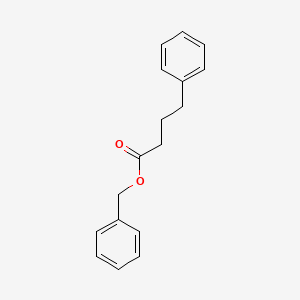
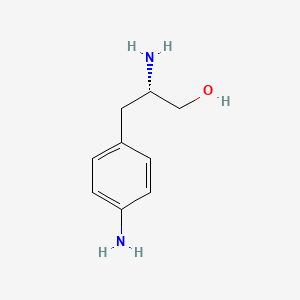
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
